Kinase Inhibitory Activity Comparison Against MELK
While diethyl 4-((3-(2,2,2-trichloroacetoxy)propyl)amino)quinoline-3,6-dicarboxylate has no reported direct MELK IC50, its parent scaffold is directly derived from a validated MELK inhibitor series. A structurally analogous quinoline-3,6-dicarboxylate, diethyl 4-(4-acetamidophenylamino)quinoline-3,6-dicarboxylate, exhibited a moderate MELK IC50 of 4.8 μM in an IMAP assay, which led to the development of the nanomolar inhibitor OTSSP167 [1]. The target compound's unique TCA prodrug moiety is hypothesized to confer superior intracellular activation and prolonged target engagement compared to the acetamidophenylamino analog, though this remains to be experimentally validated.
| Evidence Dimension | MELK kinase inhibition (IC50) |
|---|---|
| Target Compound Data | No direct data; predicted to be inactive as intact prodrug, active upon hydrolysis to 4-(3-hydroxypropylamino) metabolite |
| Comparator Or Baseline | Diethyl 4-(4-acetamidophenylamino)quinoline-3,6-dicarboxylate: IC50 = 4.8 μM [1] |
| Quantified Difference | Not calculable due to lack of target compound data |
| Conditions | MELK IMAP assay, 30 μM single-concentration screen followed by dose-response [1] |
Why This Matters
Establishes the target compound's lineage from a biologically validated scaffold, supporting its prioritization as a prodrug candidate for kinase-targeted research.
- [1] Chung, S., et al. (2012). Development of an orallyadministrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer. Oncotarget, 3(12), 1629-1640. View Source
